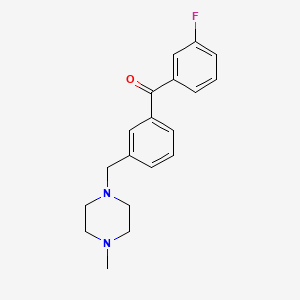

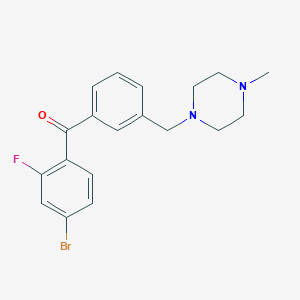

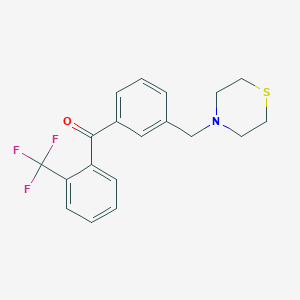

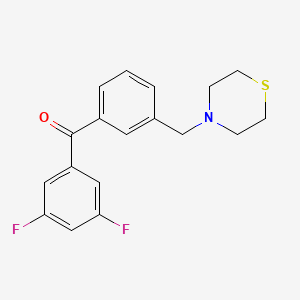

4'-Fluoro-2-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4'-Fluoro-2-piperidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluoro-substituted benzophenone derivatives and piperidine-containing compounds, which are relevant to the analysis of the compound . These compounds are of interest due to their potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of fluoro-substituted benzophenone derivatives often involves Friedel-Crafts reactions, as seen in the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone . Similarly, piperidine derivatives are synthesized through various methods, including condensation reactions with active pharmaceutical ingredients . The synthesis of 2'-amino-4'-fluorobutyrophenone derivatives, which share structural similarities with the compound of interest, involves selective ortho-amination as a key step .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzophenone and piperidine derivatives is characterized using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . The piperidine and morpholine rings often adopt a chair conformation, with the benzisoxazole ring being planar within experimental limits .

Chemical Reactions Analysis

The chemical reactions involving fluoro-substituted benzophenone and piperidine derivatives are diverse. For instance, the antiproliferative activity of these compounds is attributed to the presence of the heterocyclic ring, which plays a dominant role in their biological activity . The substitution patterns on the piperidine and benzisoxazole rings are crucial for the observed antiproliferative, anti-inflammatory, and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and the piperidine moiety can significantly affect the lipophilicity, stability, and overall reactivity of the molecules. The intermolecular hydrogen bonds, such as C—H…O and C—H…N, contribute to the stability of the molecules in the solid state, as evidenced by Hirshfeld surface analysis .

Applications De Recherche Scientifique

Alzheimer’s Disease Research

Benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, have been studied for their potential in Alzheimer’s disease treatment. Researchers found that certain benzophenone derivatives demonstrate affinity to histamine H3 receptors and inhibit cholinesterase, making them promising candidates for multitarget-directed ligands in Alzheimer’s disease therapy (Godyń et al., 2022).

Reactivity with Amines

Studies on the reactivity of compounds like 2-fluorotropone, a related compound, with amines such as piperidine have revealed unique substitution reactions. These findings contribute to understanding the reactivity and potential applications of similar fluorinated benzophenone derivatives (Pietra & Cima, 1971).

Synthesis of Neuroleptic Agents

4'-Fluoro-2-piperidinomethyl benzophenone derivatives have been synthesized for use in metabolic studies of neuroleptic agents. These compounds play a role in the development of drugs targeting neurological disorders (Nakatsuka et al., 1981).

Polymer Science Applications

In polymer science, benzophenone derivatives are utilized in the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, which have applications in creating proton exchange membranes (Ghassemi & Mcgrath, 2004).

Antiproliferative and Anti-Inflammatory Activity

Benzophenone derivatives, related to 4'-Fluoro-2-piperidinomethyl benzophenone, have been synthesized and evaluated for their anti-inflammatory and antiproliferative activities. These compounds showed significant activity, suggesting potential in medical applications (Vinaya et al., 2009).

Photosensitizing Properties

Research on benzophenone derivatives, including those similar to 4'-Fluoro-2-piperidinomethyl benzophenone, has shown that minor molecular changes can significantly impact their phototoxic characteristics, important in dermatological applications (Placzek et al., 2013).

Multiblock Copolymer Synthesis

Benzophenone derivatives are also used in synthesizing multiblock copolymers for proton exchange membranes, highlighting their versatility in materials science (Ghassemi et al., 2004).

Propriétés

IUPAC Name |

(4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDLPCLRJGEDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643592 |

Source

|

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-2-piperidinomethyl benzophenone | |

CAS RN |

898773-18-7 |

Source

|

| Record name | (4-Fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)

![Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327190.png)